Tyrosyl-arginyl-phenylalanyl-glycinamide

説明

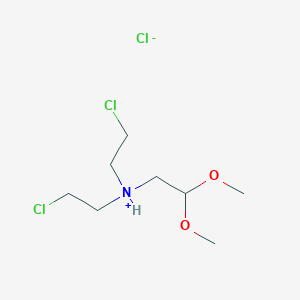

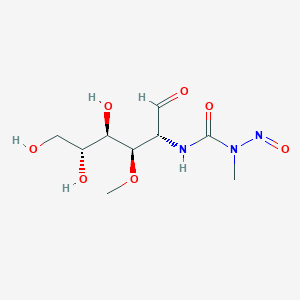

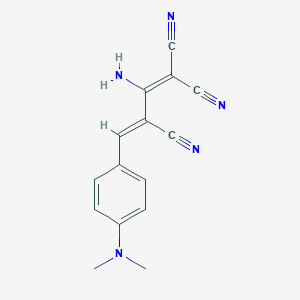

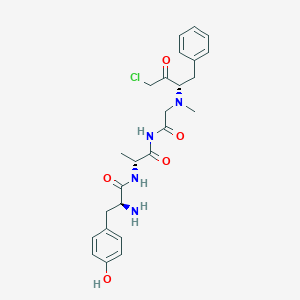

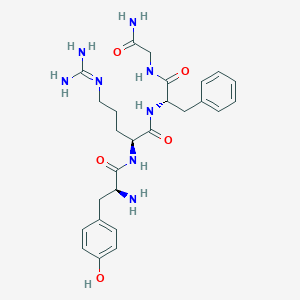

Tyrosyl-arginyl-phenylalanyl-glycinamide is a chemical compound with the molecular formula C26H36N8O5 . It is also known as dermorphin tetrapeptide . It is used in the development of an analgesic peptide preparation for the treatment of acute and chronic pain .

Synthesis Analysis

The synthesis of this compound involves the use of Glycinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosyl-N5-[imino[[(4-methylphenyl)sulfonyl]amino]methyl]-D-ornithyl-L-phenylalanyl- .Molecular Structure Analysis

The molecular weight of this compound is 540.61 . More detailed information about its molecular structure is not available from the search results.Chemical Reactions Analysis

This compound is involved in the translational incorporation of ring-substituted phenylalanines and tyrosines during cell-free protein synthesis . The aminoacyl-tRNA synthetases (aaRS) have at least two orders of magnitude higher specificity for the native substrate over these structural analogues .Physical And Chemical Properties Analysis

This compound is a solid substance that is slightly soluble in methanol and water . It is hygroscopic .科学的研究の応用

Antidiuretic and Vasopressor Activities : Deamino1-Arg8-vasopressin and deamino1-Phe2-Arg8-vasopressin, analogues of Tyrosyl-arginyl-phenylalanyl-glycinamide, exhibit significant antidiuretic activity and lower pressor activity compared to arginine-vasopressin, demonstrating selective antidiuretic action (Huguenin & Boissonnas, 1966).

Corticotropin-Related Research : Synthesized peptides related to the N-terminal structure of corticotropin, including tyrosyl-based compounds, were studied for their adrenocorticotropic activities (Otsuka, Inouye, Shinozaki, & Kanayama, 1966).

Cancer Research : Phenylalanyl, tyrosyl, and arginyl transfer RNA profiles were studied in normal and cancerous cells, showing shifts in patterns, particularly in phenylalanyl-tRNA, in drug-resistant tumor cells (Richie, English, & Griffin, 1970).

Enzymatic Studies : Tyrosyl and phenylalanyl peptides, similar to this compound, are typical substrates for chymotrypsin, elucidating the enzyme's substrate specificity and activities (Kaufman, Schwert, & Neurath, 1948).

Biological and Chemical Properties of Peptides : The synthesis of peptides containing tyrosyl, phenylalanyl, and arginyl residues was explored for understanding their biological and chemical properties, as in the case of α-Melanotropine (Guttmann & Boissonnas, 1959).

Pharmacological Characterization : Fluorescent and biotinylated linear peptides, including those analogous to this compound, were synthesized and characterized as V1a-selective antagonists, useful in receptor localization and purification (Howl, Wang, Kirk, & Wheatley, 1993).

Pharmacokinetic Studies : The disposition of synthetic kisspeptin analogs, incorporating tyrosyl, phenylalanyl, and arginyl residues, was investigated in animal models, contributing to the understanding of drug absorption and metabolism (Moriya et al., 2018).

Aminoacyl-tRNA Synthetase Activities : Changes in tyrosyl-, arginyl-, and phenylalanyl-tRNA synthetase activities were studied in pea roots, highlighting the role of these enzymes in plant development (Cowles & Key, 1973).

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N8O5/c27-19(13-17-8-10-18(35)11-9-17)23(37)33-20(7-4-12-31-26(29)30)25(39)34-21(24(38)32-15-22(28)36)14-16-5-2-1-3-6-16/h1-3,5-6,8-11,19-21,35H,4,7,12-15,27H2,(H2,28,36)(H,32,38)(H,33,37)(H,34,39)(H4,29,30,31)/t19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPUTHYQVDIYFG-ACRUOGEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905340 | |

| Record name | 2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-5-carbamimidamido-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-phenylpropan-2-yl}pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100304-60-7 | |

| Record name | Tyrosyl-arginyl-phenylalanyl-glycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100304607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-5-carbamimidamido-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-phenylpropan-2-yl}pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。